BAY 61-3606 is a cell-permeable imidazopyrimidine compound classified as a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK) activity. [, , , , , , , , , , , , , , , , , , ] It exhibits minimal inhibitory effects on other tyrosine kinases like Btk, Fyn, Itk, Lyn, and Src. [, ] BAY 61-3606 demonstrates good oral bioavailability and in vivo efficacy in rat models. [, ]
Molecular Structure Analysis
While the exact molecular structure of BAY 61-3606 is not explicitly provided in the papers, its chemical name, 2-[7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride, suggests the presence of key structural elements: []
Mechanism of Action
BAY 61-3606 primarily functions as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing its phosphorylation activity. [, , ] This inhibition disrupts downstream signaling cascades associated with SYK, ultimately impacting various cellular processes.
Inhibit degranulation and the synthesis of inflammatory mediators (e.g., leukotrienes, cytokines) in mast cells and basophils. [, ]
Block B cell receptor activation and Fc receptor signaling in eosinophils and monocytes. []
Induce cell cycle arrest and apoptosis in multiple myeloma cells, potentially independent of SYK inhibition and through the degradation of IKZF1/3. [, ]
Sensitize breast cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1 through both ubiquitin-dependent degradation and transcriptional repression. []
Applications
Allergic Reactions: In rodent models, BAY 61-3606 effectively suppresses antigen-induced allergic responses, including passive cutaneous anaphylaxis, bronchoconstriction, bronchial edema, and airway inflammation. [] These findings highlight its potential as an anti-asthmatic/allergic therapeutic agent.
Multiple Myeloma: Research suggests that BAY 61-3606 exhibits anti-myeloma activity, inducing cell cycle arrest and apoptosis in both IMiD®-sensitive and resistant myeloma cells. [] This effect might be mediated through the degradation of IKZF1 and IKZF3 proteins.
Vestibular Schwannomas: In vitro studies demonstrate that BAY 61-3606 treatment can alter gene expression in human vestibular schwannomas, leading to cell death. [] Additionally, it can modulate p53 protein levels and site-specific phosphorylation in these tumors. []
Acute Myeloid Leukemia: BAY 61-3606 has been identified as a potential therapeutic agent for pediatric acute myeloid leukemia, particularly in cases involving the t(6;11) MLL-AF6 translocation. [] It shows selective activity against these leukemia cells.
Fungal Keratitis: In vitro models of Fusarium solani keratitis show that BAY 61-3606, through its inhibition of Dectin-1, can modulate the expression of antimicrobial peptides (AMPs) in corneal epithelial cells. [] This modulation contributes to the corneal epithelial innate immune response against the fungal infection.
Neuroblastoma: BAY 61-3606 demonstrates potential as a therapeutic agent for neuroblastoma. [] It significantly reduces cell viability in neuroblastoma cell lines expressing SYK protein and enhances the efficacy of various chemotherapeutic drugs.
Inflammatory Responses to Orthopedic Implants: Studies suggest that BAY 61-3606 can suppress the robust innate type 2 immune response induced by cobalt chrome (CoCr) microparticles, a common component of orthopedic implants. [, , ] This finding highlights its potential in mitigating harmful inflammation and implant failure associated with wear debris.
Related Compounds
R406 (Fostamatinib)
Compound Description: R406, also known as fostamatinib, is an orally administered prodrug of R987950, a potent and selective inhibitor of spleen tyrosine kinase (SYK). [] Similar to BAY 61-3606, R406 has been investigated as a potential therapeutic agent for various autoimmune diseases and B-cell malignancies. []
Entospletinib (GS-9973)
Compound Description: Entospletinib, formerly known as GS-9973, is a selective inhibitor of SYK that has shown promise in clinical trials for the treatment of B-cell malignancies. [] It exhibits a distinct selectivity profile compared to other SYK inhibitors and has been investigated for its potential in overcoming resistance to existing therapies.
TAK-659
Compound Description: TAK-659 is a dual SYK and FLT3 inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML). [] It targets both SYK and FLT3, a receptor tyrosine kinase frequently mutated in AML, making it a potential therapeutic option for a broader range of AML patients.
Relevance: While both TAK-659 and BAY 61-3606 inhibit SYK, TAK-659 also targets FLT3, expanding its potential therapeutic applications to AML. [] This difference in target specificity highlights the diverse approaches in drug development for targeting specific kinases in different disease contexts.
2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi)
Compound Description: 2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi) is a broad-spectrum kinase inhibitor. [, ] It has been shown to affect various cellular processes, including cell cycle progression, survival, and signaling pathways.
Relevance: CDKi, unlike the more selective BAY 61-3606, inhibits a wide range of kinases. [, ] This broader activity profile can lead to a wider range of effects but may also increase the risk of off-target effects compared to the more selective BAY 61-3606.
Piceatannol
Compound Description: Piceatannol is a naturally occurring stilbenoid compound found in grapes, berries, and other plants. [] It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, primarily attributed to its ability to inhibit Syk kinase activity.
Relevance: Piceatannol, like BAY 61-3606, inhibits SYK, but it is a naturally occurring compound with a potentially broader range of biological activities. [] It may offer an alternative therapeutic approach with potentially fewer side effects compared to synthetic SYK inhibitors like BAY 61-3606.
Ibrutinib
Compound Description: Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key regulator of B cell receptor signaling. [, , , ] It is approved for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).
Relevance: While BAY 61-3606 primarily inhibits SYK, ibrutinib targets BTK, another critical kinase in B cell receptor signaling. [, , , ] Both inhibitors demonstrate therapeutic potential in B-cell malignancies, highlighting the importance of targeting multiple nodes within the same signaling pathway for enhanced efficacy.
Acalabrutinib
Compound Description: Acalabrutinib is a second-generation, selective, and irreversible BTK inhibitor, designed to improve upon the safety and efficacy of ibrutinib. [] It has demonstrated clinical activity in various B cell malignancies, with a potentially improved safety profile compared to ibrutinib.
Relevance: Acalabrutinib, like ibrutinib, targets BTK, while BAY 61-3606 focuses on SYK. [] Although both kinases play crucial roles in B cell receptor signaling, the development of second-generation BTK inhibitors like acalabrutinib highlights the continuous efforts to improve the therapeutic index of kinase inhibitors.
ONO-4059 (Tirabrutinib)
Compound Description: ONO-4059, also known as tirabrutinib, is an irreversible BTK inhibitor currently under investigation for treating B-cell malignancies. [] It exhibits high selectivity for BTK and has demonstrated promising results in clinical trials for relapsed/refractory CLL and other hematologic malignancies.
Relevance: Both ONO-4059 and BAY 61-3606 inhibit key tyrosine kinases involved in immune signaling pathways, with ONO-4059 targeting BTK and BAY 61-3606 targeting SYK. [] This difference in target specificity reflects the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.
AVL-292 (Spebrutinib)
Compound Description: AVL-292, also known as spebrutinib, is an irreversible BTK inhibitor that has shown promise in clinical trials for B-cell malignancies and autoimmune diseases. [] It exhibits a favorable pharmacokinetic profile and has been investigated for its potential in treating conditions like rheumatoid arthritis and systemic lupus erythematosus.
Relevance: Similar to other BTK inhibitors, AVL-292 differs from BAY 61-3606 in its target kinase, focusing on BTK instead of SYK. [] This distinction highlights the importance of understanding the specific roles of different kinases within signaling pathways to develop targeted therapies for specific diseases.
CG-806
Compound Description: CG-806 is a reversible BTK inhibitor under investigation for treating B-cell malignancies and autoimmune diseases. [] Unlike irreversible BTK inhibitors like ibrutinib, CG-806's reversible binding may offer a more tunable approach to kinase inhibition, potentially leading to an improved safety profile.
Relevance: CG-806, a reversible BTK inhibitor, differs from BAY 61-3606 in its target kinase and its binding mechanism. [] This highlights the ongoing development of novel kinase inhibitors with distinct pharmacological properties to optimize efficacy and safety.
BMS-935177
Compound Description: BMS-935177 is a reversible BTK inhibitor investigated for the treatment of B-cell malignancies and autoimmune diseases. [] It exhibits high selectivity for BTK and has demonstrated promising results in preclinical studies, suggesting its potential as a therapeutic agent.
Relevance: BMS-935177, like other BTK inhibitors, differs from BAY 61-3606 in its target specificity. [] This highlights the diversity of kinase inhibitors available and the importance of selecting the appropriate inhibitor based on the specific disease and target.
BMS-986195
Compound Description: BMS-986195 is a potent and selective, reversible BTK inhibitor developed for the treatment of autoimmune diseases and B-cell malignancies. [] It has demonstrated efficacy in preclinical models of rheumatoid arthritis and systemic lupus erythematosus, suggesting its potential as a therapeutic agent for these conditions.
Relevance: BMS-986195, as a BTK inhibitor, targets a different kinase than BAY 61-3606. [] The development of multiple inhibitors targeting different kinases within the same signaling pathway highlights the importance of understanding the complex interplay of these kinases in disease pathogenesis.
Fenebrutinib
Compound Description: Fenebrutinib is an orally bioavailable, reversible inhibitor of BTK, investigated for treating multiple sclerosis (MS) and other autoimmune diseases. [] Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system (CNS) autoimmune disorders like MS.
Relevance: Fenebrutinib and BAY 61-3606 target different tyrosine kinases, with fenebrutinib focusing on BTK. [] This difference highlights the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.
MG-132
Compound Description: MG-132 is a potent, cell-permeable, reversible proteasome inhibitor. [] It blocks the degradation of ubiquitin-conjugated proteins, leading to the accumulation of misfolded proteins and induction of apoptosis in various cancer cells.
Relevance: Unlike BAY 61-3606, which primarily targets SYK, MG-132 acts as a proteasome inhibitor. [] This difference in their mechanisms of action highlights the diverse strategies employed in drug development to target different cellular processes involved in disease pathogenesis.
Sodium Butyrate (Na-Bu)
Compound Description: Sodium butyrate (Na-Bu) is a short-chain fatty acid that acts as a histone deacetylase inhibitor (HDACi). [, ] HDACis like Na-Bu modify gene expression by inhibiting histone deacetylases, leading to the relaxation of chromatin structure and increased gene transcription.
Relevance: Sodium butyrate (Na-Bu) differs from BAY 61-3606 in its mechanism of action; it acts as an HDACi, while BAY 61-3606 is a SYK inhibitor. [, ] This difference highlights the diverse approaches used in research to modulate cellular processes and signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BAY 61-3606 is a cell-permeable, reversible inhibitor of spleen tyrosine kinase (Syk; Ki = 7.5 nM; IC50 = 10 nM). It is 700 to >1,000-fold more selective for Syk over Src, Lyn, Fyn, Itk, and Btk. BAY 61-3606 can inhibit degranulation (IC50 = 5-46 nM) and block cytokine release from mast cells. At 3 mg/kg, oral administration of BAY 61-3606 to rats was shown to suppress antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema. It can also sensitize MCF-7 breast cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by inhibiting Cdk9.4 This compound has been used in a pre-clinical model to explore the feasibility of targeting Syk in the treatment of retinoblastoma. BAY 61-3606 HCl is a cell-permeable, reversible inhibitor of spleen tyrosine kinase. BAY 61-3606 HCl can inhibit degranulation and block cytokine release from mast cells. Oral administration of BAY 61-3606 to rats was shown to suppress antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema. It can also sensitize MCF-7 breast cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by inhibiting Cdk9. This compound has been used in a pre-clinical model to explore the feasibility of targeting Syk in the treatment of retinoblastoma.
NVP-BAG956 is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1; IC50 = 245 nM) and class I phosphatidylinositol 3-kinase catalytic subunits (PI3Ks; IC50s = 56, 446, 35, and 117 nM for p110α, p110β, p110δ, and p110γ, respectively). It inhibits phosphorylation of T308-PKB (IC50 = 45 nM) in and proliferation of U87MG cells (EC50 = 143 nM). NVP-BAG956 decreases cell viability in a panel of human leukemia cell lines (IC50s = <100 nM). It induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation by patient-derived acute myeloid leukemia (AML) cells. NVP-BAG956 (75 mg/kg) reduces tumor burden in mice injected with 32D.p210-luc+cells when administered in combination with everolimus. BAG 956, also known as NVP-BAG956, is a dual PDK1 and class I PI 3-kinase inhibitor. BAG 956 has been shown to inhibit cellular AKT phosphorylation at Thr308. BAG 956 also blocks cell proliferation and causes arrest in the G1 phase of the cell cycle. BAG 956 has been shown to slow tumor progression in mouse xenograft models.
The bafilomycins refer to a category of toxic macrolide antibiotics that are derivatives of Streptomyces griseus. These compounds all appear in the same fermentation and have similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). The most commonly utilized bafilomycin is bafilomycin A1. This is a useful tool as it can prevent the re-acidification of synaptic vesicles once they have undergone exocytosis.
Brain-specific angiogenesis inhibitor 1 is a protein that in humans is encoded by the BAI1 gene. It is a member of the adhesion-GPCR family of receptors.